molecular formula C9H11N5O4 B12279324 2-amino-6-(2,3-dihydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one

2-amino-6-(2,3-dihydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one

Cat. No.: B12279324
M. Wt: 253.22 g/mol
InChI Key: QHNIUIKIRXYAAW-UHFFFAOYSA-N
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Description

2-amino-6-(2,3-dihydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one is a complex organic compound belonging to the class of pteridines. These compounds are characterized by a pteridine ring structure, which includes a ketone and an amine group. This particular compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(2,3-dihydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions to form the pteridine ring system. The reaction conditions often include the use of catalysts, specific temperature ranges, and pH adjustments to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(2,3-dihydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary but often involve specific solvents, temperature control, and pH adjustments to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted pteridines .

Scientific Research Applications

2-amino-6-(2,3-dihydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-amino-6-(2,3-dihydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-hydroxy-6-(2,3-dihydroxypropanoyl)pteridine
  • 2-amino-6-(2,3-dihydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one derivatives
  • Other pteridine derivatives with similar functional groups

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and the resulting biological activities. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-amino-6-(2,3-dihydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,15-16H,1-2H2,(H4,10,11,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNIUIKIRXYAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)C(=O)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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